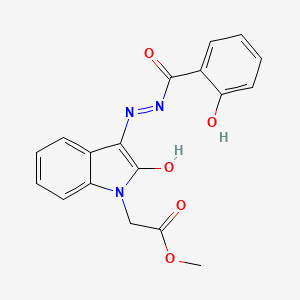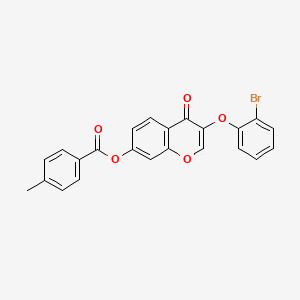![molecular formula C21H18BrN3O5 B11677854 Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11677854.png)
Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルは、ピラゾール誘導体類に属する複雑な有機化合物です。この化合物は、ブロモフェニル基、メトキシフェニル基、およびヘキサヒドロピロロ[3,4-c]ピラゾールコアを含む、その独特の構造によって特徴付けられます。
準備方法
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のステップが含まれます。
ピラゾールコアの形成: これは、適切な前駆体を制御された条件下で環化させることによって達成できます。
ブロモフェニル基の導入: このステップは、多くの場合、臭素または臭素化剤を用いた臭素化反応を伴います。
メトキシフェニル基の付加: これは、求核置換反応によって行うことができます。
エステル化: 最後のステップは、カルボン酸基をエタノールとエステル化してエチルエステルを形成するステップです。
工業生産方法には、これらのステップの最適化による収率と純度の向上、および反応速度を向上させるための触媒の使用が含まれる場合があります。
化学反応の分析
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化でき、対応する酸化生成物の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、特定の官能基の還元をもたらします。
置換: ブロモフェニル基は、求核置換反応を起こし、臭素原子がアミンやチオールなどの他の求核剤によって置換されます。
加水分解: エステル基は、酸性または塩基性条件下で加水分解され、対応するカルボン酸を生成します。
科学研究への応用
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルは、いくつかの科学研究に応用されています。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探る研究が進行中です。
産業: これは、新素材の開発や特殊化学品の合成における前駆体として使用されています。
科学的研究の応用
Ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節することで、様々な生物学的効果をもたらす可能性があります。正確な経路や標的はまだ調査中ですが、シグナル伝達経路の調節や特定の酵素の阻害が関係すると考えられています。
類似化合物との比較
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルは、以下のような他のピラゾール誘導体と比較することができます。
1-(2-メトキシフェニル)-3-フェニル-1,4-ジヒドロ-1,2,4-ベンゾトリアジン-4-イル: この化合物は、同様のメトキシフェニル基を持っていますが、コア構造が異なります。
3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸: この化合物は、ピラゾールコアを共有していますが、置換基が異なります。
1-(4-ブロモフェニル)-5-(2-メトキシフェニル)-4,6-ジオキソ-1,3a,4,5,6,6a-ヘキサヒドロピロロ[3,4-c]ピラゾール-3-カルボン酸エチルの独自性は、官能基の特定の組み合わせにあり、これにより、異なる化学的および生物学的特性が与えられます。
特性
分子式 |
C21H18BrN3O5 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC名 |
ethyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H18BrN3O5/c1-3-30-21(28)17-16-18(25(23-17)13-10-8-12(22)9-11-13)20(27)24(19(16)26)14-6-4-5-7-15(14)29-2/h4-11,16,18H,3H2,1-2H3 |
InChIキー |
HXAGEFPXZWAYMF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Propoxycarbonyl)amino]benzoic acid](/img/structure/B11677783.png)
![2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11677791.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11677804.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677811.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11677817.png)

![2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677836.png)
![1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11677840.png)
![3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11677842.png)

![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11677849.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11677856.png)
![2-methyl-N'-[(E)-(4-propoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11677860.png)
